![molecular formula C7H12ClN3O B1380891 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 1638612-73-3](/img/structure/B1380891.png)
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a chemical compound with the empirical formula C6H10ClN3O and a molecular weight of 175.62 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is NCC1=NC(C2CC2)=NO1.[H]Cl . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methylamine group .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have access to.Scientific Research Applications
Chromatographic Quantitation in Biological Samples
- Study Overview : Zhong (1991) developed a liquid chromatographic method with ultraviolet detection for quantitating a related compound, 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo-quinoxalin-4(5H)-one, in rat serum, urine, and brain. This method can be applicable for similar compounds like the one (Zhong, 1991).
Structural Studies and Polymorphism
- Research Findings : Shishkina et al. (2020) investigated the concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, revealing crucial differences in crystal structures and interactions, which could provide insights into the structural behavior of related compounds (Shishkina et al., 2020).
Apoptosis Induction in Cancer Research
- Significant Discovery : Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, highlighting the potential of oxadiazole derivatives in cancer research, which could extend to the compound (Zhang et al., 2005).
Cytotoxic Agents in Cancer Research
- Innovative Synthesis and Applications : Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, demonstrating significant cytotoxic activity against various cancer cell lines. This showcases the potential of oxadiazole derivatives in developing new anticancer agents (Ramazani et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(10-11-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIBEMTZPILOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride | |
CAS RN |
1638612-73-3 |
Source
|
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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